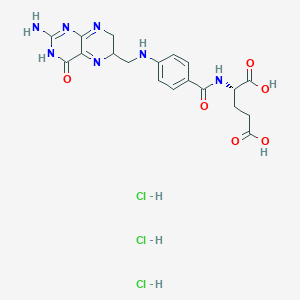

(6R,S)-5,6,7,8-四氢叶酸 (盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is a derivative of folic acid, a vital B-vitamin necessary for numerous biological processes. This compound is a reduced form of folic acid and plays a crucial role in the synthesis of nucleic acids and amino acids. It is often used in biochemical research and clinical applications due to its involvement in cellular metabolism and its potential therapeutic benefits.

科学研究应用

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Plays a role in studies of cellular metabolism, particularly in the synthesis of nucleotides and amino acids.

Medicine: Investigated for its potential therapeutic effects in treating conditions related to folate deficiency, such as anemia and certain types of cancer.

Industry: Utilized in the production of pharmaceuticals and as a fortifying agent in food products.

作用机制

Target of Action

The primary target of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (Hydrochloride) is the endothelial nitric oxide synthase (NOS) . This enzyme plays a crucial role in the production of nitric oxide, a vasodilator and atheroprotective mediator .

Mode of Action

The compound acts as a cofactor for endothelial nitric oxide synthase, promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . When the enzyme is depleted of this compound, it synthesizes superoxide rather than nitric oxide .

Biochemical Pathways

The compound influences the nitric oxide synthesis pathway. Changes in its availability can lead to a reduction in nitric oxide synthesis and the generation of NOS-derived superoxide, which has been implicated in the development of endothelial dysfunction .

Pharmacokinetics

The pharmacokinetics of the compound have been studied in humans during constant high-dose intravenous infusion . The bioactive metabolite (6S)-5-methyltetrahydrofolic acid reached a median steady-state plasma concentration of 5.7 µm . The lowest plasma concentrations at steady-state were 1.86 µm (6S)-folinic acid and 3.12 µm (6S)-5-methyltetrahydrofolic acid . The renal clearance of the compound was found to be low due to extensive binding to plasma proteins .

Result of Action

The compound corrects endothelial dysfunction in animal models of ischemia-reperfusion injury and in patients with cardiovascular risks . It prevents ischemia-reperfusion injury by reducing oxidative stress .

生化分析

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It acts as a cofactor for endothelial nitric oxide synthase (NOS), promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . It also interacts with other enzymes and proteins, stabilizing the NOS dimer and enhancing substrate binding .

Cellular Effects

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, particularly in the context of nitric oxide production .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. When endothelial nitric oxide synthase is depleted of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride), it synthesizes superoxide rather than nitric oxide .

Dosage Effects in Animal Models

The effects of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) vary with different dosages in animal models. It has been shown to correct endothelial dysfunction in animal models of ischemia reperfusion injury (IRI) and in patients with cardiovascular risks .

Metabolic Pathways

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) typically involves the reduction of folic acid. One common method includes the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the pteridine ring system.

Industrial Production Methods: Industrial production of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) often involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts is common, and the reaction is conducted under high pressure and temperature to achieve efficient conversion. The product is then purified through crystallization or chromatography techniques to obtain the desired hydrochloride salt.

Types of Reactions:

Oxidation: (6R,S)-5,6,7,8-Tetrahydrofolic Acid can undergo oxidation to form dihydrofolic acid or folic acid.

Reduction: It can be further reduced to form more reduced derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the pteridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

Oxidation Products: Dihydrofolic acid, folic acid.

Reduction Products: More reduced forms of tetrahydrofolic acid.

Substitution Products: Derivatives with substituted groups on the pteridine ring.

相似化合物的比较

Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.

5-Methyltetrahydrofolate: A biologically active form of folate involved in methylation reactions.

5-Formyltetrahydrofolate: Another reduced form of folate with distinct biological functions.

Uniqueness: (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is unique due to its specific role in the reduction of folic acid and its involvement in critical biochemical pathways. Unlike other forms of folate, it is directly involved in the synthesis of nucleotides and amino acids, making it indispensable for cellular metabolism and growth.

属性

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSBUMDMTVSGRA-WMBFYOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl3N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)

![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)